4-methyl-N-(6-morpholino-3-pyridinyl)benzenesulfonamide
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Overview
Description
4-methyl-N-(6-morpholino-3-pyridinyl)benzenesulfonamide is a chemical compound with the molecular formula C16H19N3O3S It is known for its unique structure, which includes a morpholine ring, a pyridine ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(6-morpholino-3-pyridinyl)benzenesulfonamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the appropriate starting materials, such as 3-pyridinecarboxaldehyde and morpholine.
Sulfonation: The benzenesulfonamide group is introduced through a sulfonation reaction, where the pyridine derivative is treated with sulfonyl chloride in the presence of a base.
Methylation: The final step involves the methylation of the compound to introduce the 4-methyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of reagents, reaction conditions, and purification methods to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(6-morpholino-3-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
4-methyl-N-(6-morpholino-3-pyridinyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methyl-N-(6-morpholino-3-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(6-piperidinyl-3-pyridinyl)benzenesulfonamide
- 4-methyl-N-(6-morpholino-2-pyridinyl)benzenesulfonamide
- 4-methyl-N-(6-morpholino-4-pyridinyl)benzenesulfonamide
Uniqueness
4-methyl-N-(6-morpholino-3-pyridinyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring, in particular, contributes to its stability and reactivity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
4-methyl-N-(6-morpholin-4-ylpyridin-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-13-2-5-15(6-3-13)23(20,21)18-14-4-7-16(17-12-14)19-8-10-22-11-9-19/h2-7,12,18H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKIKYIVXKPPPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(C=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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